N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine
Description
N-[[4-(Diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine is a heterocyclic amine featuring a tetrazole core substituted with a methyl group at the 1-position and a 4-(diethylamino)benzyl group at the 5-position.
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-4-19(5-2)12-8-6-11(7-9-12)10-14-13-15-16-17-18(13)3/h6-9H,4-5,10H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAXBZFDVQFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325197 | |
| Record name | N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640726 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876897-21-1 | |
| Record name | N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine typically involves multiple steps. One common method starts with the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The final step involves the methylation of the tetrazole nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to proteins and enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F, CF₃) : Improve metabolic stability and binding affinity to hydrophobic pockets in targets .
- Electron-Donating Groups (OCH₃, NH(C₂H₅)₂) : Enhance solubility and modulate electronic effects on the tetrazole core .
2.3 Pharmacological and Physicochemical Properties
- Bioactivity : Tetrazole derivatives exhibit diverse activities, including antipsychotic () and enzyme inhibitory effects. Substituents like chloro or fluoro improve target engagement but may increase toxicity risks .
2.4 Structure-Activity Relationship (SAR) Trends
- Aromatic Substitutions :
- Alkylamino Groups: Diethylamino (target) vs. dimethylamino (): Larger alkyl groups may reduce crystallization tendency, improving formulation flexibility.
Biological Activity
N-[[4-(diethylamino)phenyl]methyl]-1-methyltetrazol-5-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This tetrazole derivative has garnered attention for its possible therapeutic applications, including anti-inflammatory and anti-cancer properties. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrazole ring, which is known for its diverse biological activities, and a diethylamino group that enhances its lipophilicity and biological interactions.
Research indicates that compounds containing tetrazole moieties can interact with various biological targets, including enzymes involved in inflammatory pathways. The specific mechanism of action for this compound may involve inhibition of pro-inflammatory cytokine production, potentially through modulation of the NF-kB pathway or direct inhibition of caspase enzymes.
In Vitro Studies
Recent studies have shown promising results regarding the compound's biological activity:
- Caspase Inhibition : In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibition of caspase-1 activity, which is crucial in inflammatory responses. IC50 values were reported in the range of 10–20 µM for related compounds .
- Cytotoxicity Assays : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting a potential therapeutic window .
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Potential
In a study involving U937 macrophages differentiated into an inflammatory state, treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha secretion. This suggests that the compound may play a role in modulating inflammatory responses, making it a candidate for further development as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Evaluation
Another investigation assessed the compound's effects on various cancer cell lines, including breast and prostate cancer models. The results indicated that the compound induced apoptosis in treated cells while exhibiting minimal toxicity to normal fibroblasts, highlighting its potential as an anti-cancer therapeutic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
